

Crystal Structure Analysis of 4,7-Dimethoxy-1,10-phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-Dimethoxy-1,10-phenanthroline

Cat. No.: B1245073

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a derivative of **4,7-Dimethoxy-1,10-phenanthroline**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the crystal structure of the free ligand is not publicly available, this document details the crystallographic analysis of Dichlorido(**4,7-dimethoxy-1,10-phenanthroline-κ²N,N'**)zinc(II), providing valuable insights into the molecule's coordination behavior and supramolecular interactions.

Introduction to 4,7-Dimethoxy-1,10-phenanthroline

4,7-Dimethoxy-1,10-phenanthroline is a bidentate chelating ligand known for its ability to form stable complexes with various transition metals. These metal complexes have garnered considerable attention for their potential applications in catalysis and as therapeutic agents.^[1] ^[2]^[3] Notably, complexes incorporating this ligand have shown promise as antitumor agents, with some demonstrating efficacy against human ovarian adenocarcinoma and human colorectal carcinoma cell lines.^[1]^[2]^[3] The methoxy groups at the 4 and 7 positions influence the electronic properties and solubility of the ligand and its metal complexes.

Crystal Structure Analysis of Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ²N,N')zinc(II)

The crystal structure of the title zinc complex, $[\text{ZnCl}_2(\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2)]$, reveals a distorted tetrahedral coordination environment around the central zinc(II) atom. The zinc ion is coordinated by the two nitrogen atoms of the bidentate **4,7-dimethoxy-1,10-phenanthroline** ligand and two chloride ligands.^{[1][3]} The complex crystallizes in the monoclinic space group C2/c.^[2]

Crystallographic Data

The fundamental crystallographic data for the zinc complex are summarized in the table below.

Parameter	Value
Chemical Formula	$[\text{ZnCl}_2(\text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_2)]$
Molecular Weight	376.53 g/mol
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	14.7877 (6)
b (Å)	9.9287 (4)
c (Å)	9.5230 (3)
β (°)	95.233 (4)
Volume (Å ³)	1392.36 (9)
Z	4
Temperature (K)	100
Radiation Type	Cu K α
CCDC Number	2324427

Selected Bond Lengths and Angles

The coordination geometry of the zinc atom is distorted from a perfect tetrahedron, as indicated by the bond angles.^[3]

Bond	Length (Å)	Angle	Degree (°)
Zn1—Cl1	2.2186 (5)	Cl1—Zn1—Cl1i	120.75 (3)
Zn1—N1	2.0744 (18)	N1i—Zn1—Cl1	107.88 (4)
N1—Zn1—Cl1i	107.88 (4)		
N1—Zn1—Cl1	116.53 (4)		
N1i—Zn1—Cl1i	116.53 (4)		
N1i—Zn1—N1	80.66 (9)		

Symmetry code: (i) $-x+1, y, -z+1/2$

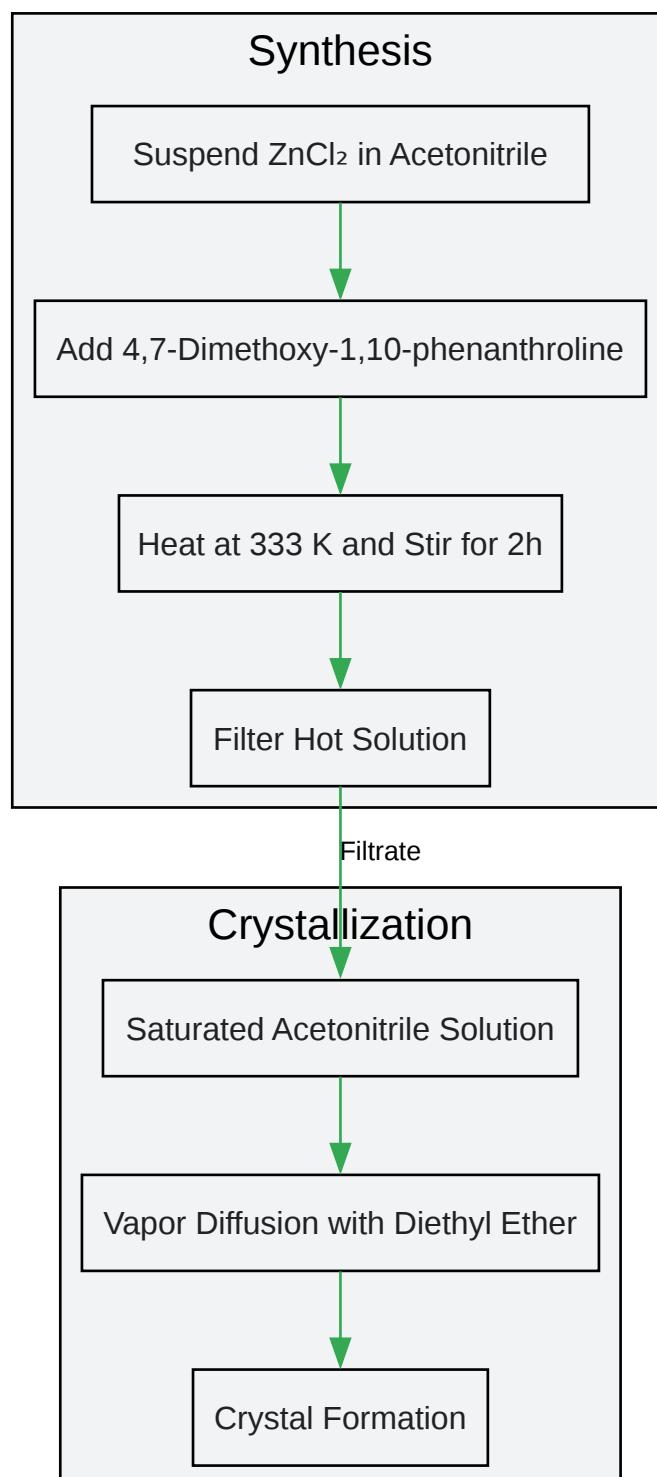
Supramolecular Interactions

The crystal packing of the complex is stabilized by weak π – π stacking interactions between adjacent **4,7-dimethoxy-1,10-phenanthroline** rings. These interactions result in the alignment of the complexes in layers, with centroid-to-centroid distances of 3.5969 (11) Å and 3.7738 (11) Å.[1][4]

Experimental Protocols

Synthesis of Dichlorido(**4,7-dimethoxy-1,10-phenanthroline-κ²N,N'**)zinc(II)

The synthesis of the title complex is achieved through the reaction of **4,7-dimethoxy-1,10-phenanthroline** with zinc(II) chloride in acetonitrile.[1][2][3]


Materials:

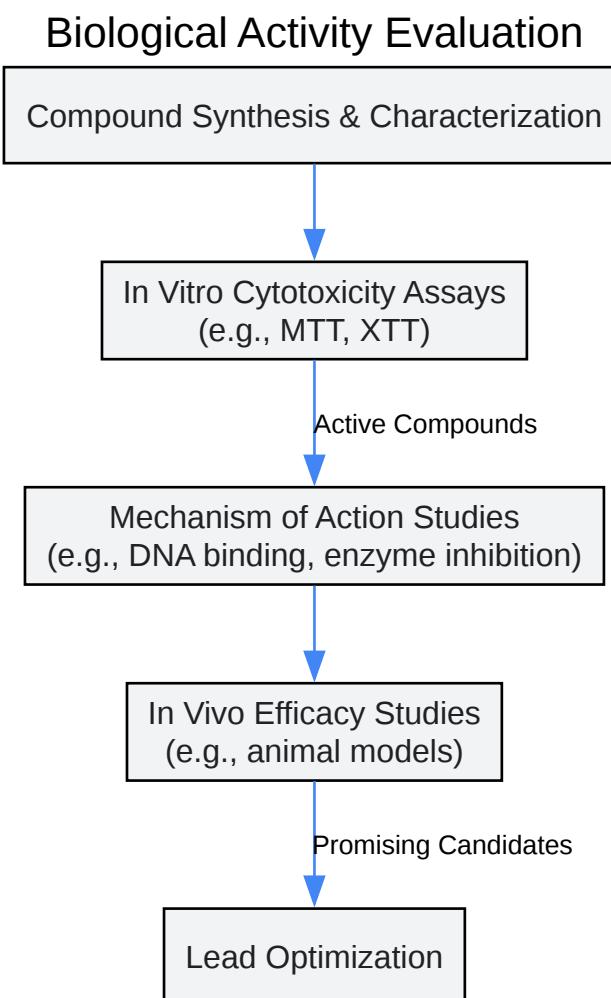
- **4,7-Dimethoxy-1,10-phenanthroline** (0.176 g, 0.733 mmol)
- Zinc(II) chloride (0.100 g, 0.733 mmol)
- Acetonitrile (40.0 mL)
- Diethyl ether

Procedure:

- A suspension of zinc(II) chloride in acetonitrile is prepared.
- **4,7-Dimethoxy-1,10-phenanthroline** is added to the suspension.
- The resulting solution is heated to 333 K and stirred for 2 hours.
- The hot solution is filtered to remove any insoluble impurities.
- Crystals suitable for X-ray diffraction are grown by vapor diffusion of diethyl ether into the saturated acetonitrile solution of the complex.[1][2][3]

Synthesis Workflow

[Click to download full resolution via product page](#)


Synthesis and Crystallization Workflow

X-ray Diffraction Analysis

A single crystal of suitable size and quality is selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. The structure is solved using direct methods and refined by full-matrix least-squares on F^2 .

Biological Activity and Potential Applications

Derivatives of 1,10-phenanthroline are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anthelmintic properties.^{[5][6][7]} The mechanism of action for their antitumor activity is often attributed to their ability to chelate metal ions that are crucial for cellular processes or to intercalate into DNA, leading to apoptosis. The workflow for evaluating the biological potential of such compounds typically involves a series of in vitro and in vivo studies.

[Click to download full resolution via product page](#)*Drug Discovery and Development Pipeline*

Conclusion

The crystal structure of Dichlorido(**4,7-dimethoxy-1,10-phenanthroline-κ²N,N'**)zinc(II) provides critical structural information for a key derivative of **4,7-dimethoxy-1,10-phenanthroline**. The distorted tetrahedral geometry and the presence of π–π stacking interactions are important features that can influence the material properties and biological activity of this class of compounds. The detailed experimental protocols and logical workflows presented herein serve as a valuable resource for researchers engaged in the design and development of novel metal-based therapeutics and functional materials. Further studies to obtain the crystal structure of the free ligand are warranted to provide a more complete understanding of its conformational preferences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. Dichlorido(4,7-dimethoxy-1,10-phenanthroline-κ² N,N')zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Design, synthesis, theoretical study, antioxidant, and anticholinesterase activities of new pyrazolo-fused phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Crystal Structure Analysis of 4,7-Dimethoxy-1,10-phenanthroline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1245073#crystal-structure-analysis-of-4-7-dimethoxy-1-10-phenanthroline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com